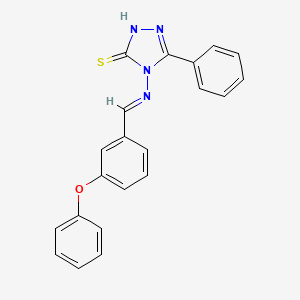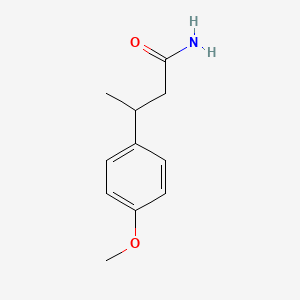
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of epoxyisoindoles This compound is characterized by its unique structure, which includes an epoxy group, a butyl side chain, and a hexahydroisoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexahydroisoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydroisoindole core. This can be achieved through a cyclization reaction using a strong acid catalyst under reflux conditions.
Introduction of the Butyl Side Chain: The butyl side chain can be introduced through an alkylation reaction. This step typically involves the use of a butyl halide and a strong base, such as sodium hydride, to facilitate the alkylation.
Epoxidation: The final step involves the introduction of the epoxy group. This can be achieved through an epoxidation reaction using a peracid, such as m-chloroperbenzoic acid, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
Hexahydroisoindole Derivatives: These compounds share the hexahydroisoindole core but may have different side chains or functional groups.
Epoxyisoindole Derivatives: These compounds contain the epoxyisoindole structure but may differ in the nature of the side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of the butyl side chain, hexahydroisoindole core, and epoxy group, which confer distinct chemical and biological properties.
List of Similar Compounds
- Hexahydroisoindole
- Epoxyisoindole
- Butylhexahydroisoindole
Eigenschaften
| 91645-06-6 | |
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-butyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
BJQVSFGGONZLMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2C3CCC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)


![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)


